molecular formula C9H11N3O3 B2722419 Methyl 2-(anilinocarbonyl)hydrazinecarboxylate CAS No. 58979-78-5

Methyl 2-(anilinocarbonyl)hydrazinecarboxylate

Cat. No. B2722419
CAS RN: 58979-78-5
M. Wt: 209.205
InChI Key: MQDPVSYDROXQNM-UHFFFAOYSA-N
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Description

“Methyl 2-(anilinocarbonyl)hydrazinecarboxylate” is a chemical compound with the linear formula C9H11N3O3 . It has a molecular weight of 209.206 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of “Methyl 2-(anilinocarbonyl)hydrazinecarboxylate” involves a general procedure where a mixture of phenyl carbamate, methyl carbazate, and triethylamine in acetonitrile is refluxed for 1 hour under an inert atmosphere . The crude product is then triturated with 50% EtOAc/Cyclohexane to afford semi carbazides .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(anilinocarbonyl)hydrazinecarboxylate” is represented by the linear formula C9H11N3O3 . The CAS Number for this compound is 58979-78-5 .


Physical And Chemical Properties Analysis

“Methyl 2-(anilinocarbonyl)hydrazinecarboxylate” has a molecular weight of 209.206 . Its molecular formula is C9H11N3O3 . The MDL number for this compound is MFCD00587264 .

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

properties

IUPAC Name

methyl N-(phenylcarbamoylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-9(14)12-11-8(13)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,12,14)(H2,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDPVSYDROXQNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(anilinocarbonyl)hydrazinecarboxylate

Synthesis routes and methods I

Procedure details

A solution of methyl carbazate (91.9 g, 1.02 moles) in 450 ml of benzene was added dropwise with stirring during 45 min. to phenyl isocyanate (122 g, 1.02 moles); a temperature rise to near 80° C. was observed. After addition of the ester solution the mixture was heated under reflux, with stirring, for 45 min. Stirring was continued at ambient temperature for 15 hr. Removal of volatiles under reduced pressure gave 210.6 g (99%) of product ester, as long prisms, m.p. 154°-155°. Recrystallization from isopropyl alcohol/ethanol (4/1) gave a polymorph as chunky crystals, m.p. 166°-168°.
Quantity
91.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of methyl carbazate (91.9 g, 1.02 moles) in 450 ml of benzene was added dropwise with stirring during 45 min. to phenyl isocyanate (122 g, 1.02 moles); a temperature rise to near 80° C was observed. After addition of the ester solution the mixture was heated under reflux, with stirring, for 45 min. Stirring was continued at ambient temperature for 15 hr. Removal of volatiles under reduced pressure gave 210.6 g (99%) of product ester, as long prisms, m.p. 154°-155°. Recrystallization from isopropyl alcohol/ethanol (4/1) gave a polymorph as chunky crystals, m.p. 166°-168°.
Quantity
91.9 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
99%

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